![molecular formula C25H30N6OS B2437598 4-[({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)amino]quinazoline-2(1H)-thione CAS No. 689266-11-3](/img/no-structure.png)

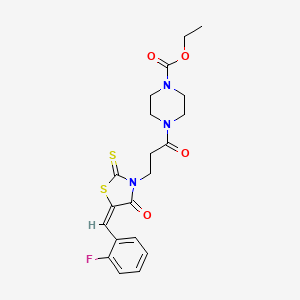

4-[({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)amino]quinazoline-2(1H)-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

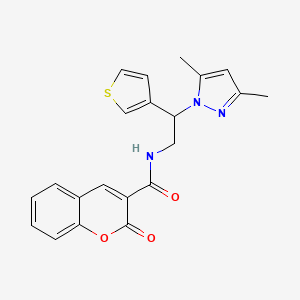

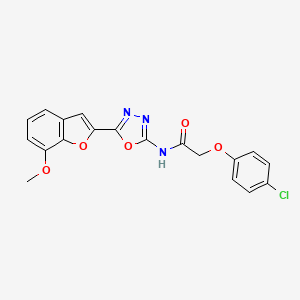

4-[({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)amino]quinazoline-2(1H)-thione is a useful research compound. Its molecular formula is C25H30N6OS and its molecular weight is 462.62. The purity is usually 95%.

BenchChem offers high-quality 4-[({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)amino]quinazoline-2(1H)-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)amino]quinazoline-2(1H)-thione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has highlighted the significance of heterocyclic substituents in enhancing the anticancer activity of compounds. A study by Konovalenko et al. (2022) compared the anticancer activity of isoquinolines with different heteroaromatic substituents, demonstrating the impact of the heterocyclic substituents on their anticancer efficacy. Although not directly mentioning the specific compound , this study underscores the potential of heterocyclic compounds in cancer treatment, suggesting a possible area of application for the compound of interest (Konovalenko et al., 2022).

Anti-inflammatory and Antimicrobial Activity

Another area of application is in the development of anti-inflammatory and antimicrobial agents. Research by Fahmy et al. (2012) on substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives, including heterocyclic moieties similar to the compound , showed significant anti-inflammatory activities. This suggests the potential of such compounds in creating new anti-inflammatory drugs (Fahmy et al., 2012).

Moreover, Dilebo et al. (2021) synthesized a series of 4-(pyridylamino)- and 4-(ethynylpyridine)quinazolines, which were evaluated for anti-Mycobacterium tuberculosis properties. The promising activity against Mtb suggests the compound's potential application in tackling tuberculosis, highlighting the versatility of quinazoline derivatives in addressing different microbial threats (Dilebo et al., 2021).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)amino]quinazoline-2(1H)-thione' involves the reaction of 4-chloroquinazoline-2-thiol with N-[(4-cyclohexylmethyl)amino]-4-piperidone followed by the reaction of the resulting intermediate with 4-(2-pyridyl)piperazine-1-carboxylic acid. The final step involves the conversion of the carboxylic acid to the corresponding acid chloride followed by reaction with ammonia to yield the desired product.", "Starting Materials": [ "4-chloroquinazoline-2-thiol", "N-[(4-cyclohexylmethyl)amino]-4-piperidone", "4-(2-pyridyl)piperazine-1-carboxylic acid", "Thionyl chloride", "Ammonia" ], "Reaction": [ "Step 1: 4-chloroquinazoline-2-thiol is reacted with N-[(4-cyclohexylmethyl)amino]-4-piperidone in the presence of a base such as potassium carbonate to yield the intermediate product.", "Step 2: The intermediate product from step 1 is reacted with 4-(2-pyridyl)piperazine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the desired product.", "Step 3: The carboxylic acid group in the product from step 2 is converted to the corresponding acid chloride using thionyl chloride.", "Step 4: The acid chloride from step 3 is reacted with ammonia to yield the final product, 4-[({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)amino]quinazoline-2(1H)-thione." ] } | |

CAS-Nummer |

689266-11-3 |

Produktname |

4-[({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)amino]quinazoline-2(1H)-thione |

Molekularformel |

C25H30N6OS |

Molekulargewicht |

462.62 |

IUPAC-Name |

(4-pyridin-2-ylpiperazin-1-yl)-[4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexyl]methanone |

InChI |

InChI=1S/C25H30N6OS/c32-24(31-15-13-30(14-16-31)22-7-3-4-12-26-22)19-10-8-18(9-11-19)17-27-23-20-5-1-2-6-21(20)28-25(33)29-23/h1-7,12,18-19H,8-11,13-17H2,(H2,27,28,29,33) |

InChI-Schlüssel |

JKXLDHSBXMIWQR-UHFFFAOYSA-N |

SMILES |

C1CC(CCC1CNC2=NC(=S)NC3=CC=CC=C32)C(=O)N4CCN(CC4)C5=CC=CC=N5 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,4-dichlorobenzenecarboxamide](/img/structure/B2437521.png)

![1-[5-Methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-1-ethanone](/img/structure/B2437525.png)

![[(2S,5R)-5-Ethenyloxolan-2-yl]methanol](/img/structure/B2437528.png)

![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2437531.png)

![1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B2437539.png)